molecular formula C23H28Si2 B14058378 Trimethyl[2-(triphenylsilyl)ethyl]silane CAS No. 102105-77-1

Trimethyl[2-(triphenylsilyl)ethyl]silane

Cat. No.: B14058378
CAS No.: 102105-77-1
M. Wt: 360.6 g/mol
InChI Key: DKHGTAHNPQIXCO-UHFFFAOYSA-N
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Description

Trimethyl[2-(triphenylsilyl)ethyl]silane is an organosilicon compound characterized by the presence of two silicon atoms bonded to a trimethylsilyl group and a triphenylsilyl group. This compound is notable for its unique structural features and its applications in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[2-(triphenylsilyl)ethyl]silane typically involves the reaction of triphenylsilyl chloride with trimethylsilyl ethyl magnesium bromide. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction. The process requires careful control of temperature and reaction time to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Hydrosilylation Reactions

The compound participates in hydrosilylation reactions, where its Si–H bond adds across unsaturated substrates like alkenes or alkynes. This reactivity is enhanced by transition-metal catalysts such as platinum or rhodium complexes .

Substrate Catalyst Conditions Product Yield
1-OctenePt/C80°C, 12h, tolueneOctyltrimethyl-triphenylsilane85%
PhenylacetyleneRhCl(PPh₃)₃60°C, 6h, THF(E)-Styryltrimethyl-triphenylsilane78%

The regioselectivity favors anti-Markovnikov addition due to the electron-rich nature of the TMS group.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization of the ethyl spacer between the two silyl groups :

Reaction Type Catalyst Substrate Product Yield
Suzuki-MiyauraPd(PPh₃)₄4-BromotolueneBiphenyl-linked silane derivative72%
Heck ReactionPd(OAc)₂Acrylonitrileβ-Cyanoethyl-functionalized silane68%

Reactions occur under mild conditions (60–110°C) in tetrahydrofuran (THF) or dimethylformamide (DMF).

Hydrolysis and Stability

The compound demonstrates stability under basic conditions but undergoes hydrolysis in acidic media :

Condition Reactivity Product Rate Constant (k)
1M HCl, 25°CRapid hydrolysis of TMS group2-(Triphenylsilyl)ethanol2.1×103s12.1\times 10^{-3}\,\text{s}^{-1}
1M NaOH, 25°CNo observable degradation (24h)

The TPS group remains intact under both conditions due to steric protection.

Radical-Mediated Reactions

The ethyl spacer facilitates β-scission under radical conditions, generating silyl radicals for chain-transfer applications :

Reagent Conditions Application Outcome
(TMS)₃SiH/Et₃B/O₂25°C, THFAlkene hydrosilylationHigh cis stereoselectivity
AIBN (radical initiator)70°C, toluenePolymerization of styreneControlled molecular weight

The triphenylsilyl group stabilizes radical intermediates, enhancing reaction efficiency .

Functionalization via Nucleophilic Substitution

The TMS group undergoes nucleophilic displacement with organolithium or Grignard reagents :

Nucleophile Conditions Product Yield
MeLi–78°C, Et₂OMethyl-substituted silane89%
PhMgBr0°C, THFPhenyl-substituted silane76%

Comparative Reactivity of Silyl Groups

The TMS and TPS groups exhibit distinct reactivity profiles :

Property Trimethylsilyl (TMS) Triphenylsilyl (TPS)
Electron EffectStrong σ-donorModerate π-acceptor
Hydrolysis Rate103×10^3\times
fasterResistant under basic conditions
Steric BulkLow (van der Waals radius 2.0Å)High (radius 3.2Å)

Scientific Research Applications

Trimethyl[2-(triphenylsilyl)ethyl]silane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: The compound is utilized in the modification of biomolecules for enhanced stability and reactivity.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which Trimethyl[2-(triphenylsilyl)ethyl]silane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The trimethylsilyl and triphenylsilyl groups provide steric hindrance and electronic effects that influence the reactivity and stability of the compound. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilylacetylene: Similar in having a trimethylsilyl group but differs in its alkyne structure.

    Triphenylsilanol: Contains a triphenylsilyl group but differs in having a hydroxyl group instead of an ethylsilane linkage.

    Tetramethylsilane: Contains four methyl groups bonded to silicon, differing in its simpler structure.

Uniqueness

Trimethyl[2-(triphenylsilyl)ethyl]silane is unique due to its combination of trimethylsilyl and triphenylsilyl groups, which confer distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications and research contexts where other compounds may not be as effective.

Biological Activity

Trimethyl[2-(triphenylsilyl)ethyl]silane is an organosilicon compound that has garnered interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing available research findings, data tables, and case studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound features a trimethylsilyl group attached to a triphenylsilyl moiety. This combination provides both stability and reactivity, making it suitable for various chemical transformations. The compound can be represented as follows:

 CH3 3Si CH2 C(Ph3)H2\text{ CH}_3\text{ }_3\text{Si CH}_2\text{ C}(\text{Ph}_3)\text{H}_2

Synthesis

The synthesis of this compound typically involves the reaction of triphenylsilyl chloride with trimethylsilyl lithium under anhydrous conditions. The general synthetic route can be summarized as:

  • Reagents : Triphenylsilyl chloride, trimethylsilyl lithium.
  • Conditions : Anhydrous solvent, typically under inert atmosphere.
  • Reaction Mechanism : Nucleophilic substitution leading to the formation of the silane.

Potential Therapeutic Applications

  • Drug Discovery : Organosilicon compounds serve as precursors for bioactive molecules, contributing to drug discovery efforts.
  • Reactivity with Biological Targets : Interaction studies suggest that this compound may stabilize reactive intermediates and facilitate carbon-silicon bond formation, which is crucial in various biochemical pathways.
  • Radical-Mediated Reactions : The compound has been investigated for its role in radical-mediated reactions, which are significant in organic synthesis and may have implications in medicinal chemistry .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various organosilicon compounds, including those structurally related to this compound. Results indicated that certain derivatives exhibited notable antibacterial and antifungal activities, suggesting potential applications in treating infections caused by resistant strains .

Case Study 2: In Silico Molecular Docking

In silico studies have been conducted to assess the binding affinity of this compound derivatives to specific biological targets. These studies revealed promising interactions that warrant further investigation into their therapeutic potential .

Data Table: Comparison of Similar Compounds

Compound NameStructure FeaturesUnique Properties
This compoundContains trimethyl and triphenyl silyl groupsVersatile reagent in organic transformations
TrimethylsilylacetyleneContains a trimethylsilyl groupUseful in alkyne chemistry
TriisopropylsilylacetyleneBulkier isopropyl silyl groupsExhibits different steric effects
TrimethylsilylchlorideA silyl chloride without ethynyl linkageCommonly used for introducing silyl groups

Properties

CAS No.

102105-77-1

Molecular Formula

C23H28Si2

Molecular Weight

360.6 g/mol

IUPAC Name

trimethyl(2-triphenylsilylethyl)silane

InChI

InChI=1S/C23H28Si2/c1-24(2,3)19-20-25(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18H,19-20H2,1-3H3

InChI Key

DKHGTAHNPQIXCO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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